4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine
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Overview
Description
4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine is a complex organic compound with a unique structure that includes a quinoline backbone substituted with chloro, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-(trifluoromethyl)quinoline: Shares a similar quinoline backbone but lacks the methyl and amine groups.
7-Methyl-4-chloroquinoline: Similar structure but without the trifluoromethyl group.
1-(Trifluoromethyl)quinoline: Contains the trifluoromethyl group but lacks the chloro and methyl substitutions.
Uniqueness
4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H11ClF3N3 |
---|---|
Molecular Weight |
361.7 g/mol |
IUPAC Name |
4-chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine |
InChI |
InChI=1S/C18H11ClF3N3/c1-8-3-2-4-9-7-10-14(23)13-11(18(20,21)22)5-6-12(19)16(13)25-17(10)24-15(8)9/h2-7H,1H3,(H2,23,24,25) |
InChI Key |
YVHMZHQZQZJKFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=C4C(=CC=C(C4=NC3=N2)Cl)C(F)(F)F)N |
Origin of Product |
United States |
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